2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
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Overview
Description
2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a chemical compound with the molecular formula C13H17BO4 and a molecular weight of 248.08 g/mol . This compound is characterized by the presence of a benzaldehyde moiety substituted with a hydroxy group and a dioxaborolane ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the borylation of a suitable precursor. One common method involves the reaction of 2-hydroxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential as a probe in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its ability to participate in various chemical reactions. The hydroxy group can form hydrogen bonds, while the dioxaborolane ring can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Comparison: Compared to similar compounds, 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group, which allows it to participate in a wider range of chemical reactions. Its structure provides additional functionality, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWVSMKUNWTVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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